4-Ethoxy-3-ethylbenzaldehyde

Descripción

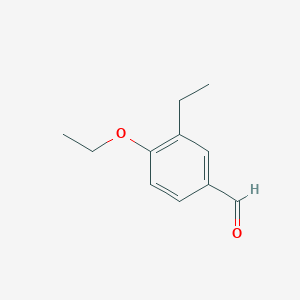

Structure

3D Structure

Propiedades

IUPAC Name |

4-ethoxy-3-ethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-10-7-9(8-12)5-6-11(10)13-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZPWQSFLONTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Ethoxy 3 Ethylbenzaldehyde and Analogues

Strategic Alkylation Approaches for Aryl Ether Formation (e.g., Ethoxy Group Introduction)

The formation of the aryl ether bond, specifically the introduction of the ethoxy group, is a critical step in the synthesis of 4-ethoxy-3-ethylbenzaldehyde. The Williamson ether synthesis is a classical and widely employed method for this transformation, involving the reaction of a phenoxide with an alkyl halide. francis-press.commasterorganicchemistry.com In a plausible synthesis of the target molecule, the starting material would be 3-ethyl-4-hydroxybenzaldehyde. The phenolic hydroxyl group is deprotonated by a suitable base to form a nucleophilic phenoxide, which then attacks an ethylating agent via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com

Common ethylating agents include ethyl halides (ethyl iodide, ethyl bromide) and diethyl sulfate (B86663). The choice of agent and reaction conditions can significantly impact yield and purity. For instance, the reactivity of ethyl halides follows the order R-I > R-Br > R-Cl due to the decreasing polarizability of the C-X bond and the leaving group ability of the halide. francis-press.commasterorganicchemistry.com

The selection of the base is also crucial. Strong bases like sodium hydride (NaH) ensure complete conversion of the phenol (B47542) to the phenoxide. However, weaker bases like potassium carbonate (K2CO3) or sodium hydroxide (B78521) (NaOH) are also effective, particularly in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, which facilitate SN2 reactions. researchgate.net A similar etherification is used to produce 4-ethoxy-3-methoxybenzaldehyde (B93258) from vanillin, where diethyl sulfate is reacted in an aqueous solution of sodium hydroxide. nih.gov

Table 1: Comparison of Ethylating Agents for Aryl Ether Synthesis

| Ethylating Agent | Relative Reactivity | Typical Base | Key Considerations |

|---|---|---|---|

| Ethyl Iodide (CH3CH2I) | High | K2CO3, NaH | Most reactive halide but higher cost. |

| Ethyl Bromide (CH3CH2Br) | Moderate | K2CO3, NaH, NaOH | Good balance of reactivity and cost. |

| Diethyl Sulfate ((CH3CH2)2SO4) | High | NaOH, K2CO3 | Effective and economical for large-scale synthesis. |

Functional Group Transformations for Aldehyde Incorporation onto Ethyl-Substituted Aromatic Systems

An alternative synthetic strategy involves introducing the aldehyde functional group onto a pre-existing 1-ethoxy-2-ethylbenzene (B8787981) ring. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgchem-station.comslideshare.net The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3). nrochemistry.com

The 1-ethoxy-2-ethylbenzene substrate is activated towards electrophilic aromatic substitution by both the ethoxy and ethyl groups. Both are activating groups that direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com The ethoxy group is a strongly activating, ortho, para-directing group, while the ethyl group is a weakly activating, ortho, para-director. In this case, the directing effects are synergistic. The position para to the powerful ethoxy directing group is the most electronically enriched and sterically accessible site for the electrophilic Vilsmeier reagent to attack, leading to the regioselective formation of this compound.

Other formylation methods include the Gattermann reaction, the Gattermann-Koch reaction, and the Duff reaction, though the Vilsmeier-Haack reaction is often preferred for its mild conditions and high efficiency with activated substrates. slideshare.net

Investigation of Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact, minimize waste, and improve safety.

Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates, improve yields, and allow for milder reaction conditions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and chemical reactivity. researchgate.netksu.edu.sa

In the context of synthesizing benzaldehyde (B42025) analogues, ultrasonic irradiation has been successfully applied to the oxidation of substituted benzyl (B1604629) alcohols to their corresponding aldehydes under mild, solvent-free conditions. rsc.orgrsc.org For instance, the oxidation of benzyl alcohol to benzaldehyde can be effectively catalyzed by MnFe2O4 nanoparticles using an oxidant at room temperature under ultrasound. rsc.orgrsc.org This approach avoids the need for harsh oxidants or high temperatures. Similarly, ultrasound has been shown to accelerate condensation reactions and the synthesis of various heterocyclic compounds, suggesting its potential applicability to the etherification and formylation steps in the synthesis of this compound. ksu.edu.sachempap.org

Eliminating volatile organic solvents is a core principle of green chemistry, as it reduces waste, cost, and environmental pollution. worldwidejournals.com Several key transformations in the synthesis of this compound can be adapted to solvent-free conditions.

The Williamson ether synthesis, for example, has been efficiently performed by reacting phenols with alkylating agents in the presence of a solid base like K2CO3 or NaHCO3 without any solvent. researchgate.net These reactions often proceed rapidly at low temperatures and produce ethers in high purity and yield. researchgate.net Similarly, solvent-free methods for the synthesis of aromatic aldehydes have been developed, including the oxidation of benzyl alcohols using atmospheric oxygen or the reductive amination of aldehydes catalyzed by CeCl3·7H2O. tandfonline.comqualitas1998.net These methods offer significant environmental benefits over traditional solvent-based procedures.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Aldehyde Synthesis

| Reaction Step | Conventional Method | Green Alternative | Advantage of Green Method |

|---|---|---|---|

| Aryl Ether Synthesis | Williamson synthesis in DMF/Acetonitrile | Solvent-free reaction with solid K2CO3 | Eliminates solvent waste, simplified workup. researchgate.net |

| Aldehyde Synthesis (from alcohol) | Oxidation with CrO3 or KMnO4 in organic solvent | Ultrasonic-assisted oxidation with H2O2 or O2 | Avoids toxic heavy metals, milder conditions, less waste. researchgate.netrsc.org |

Mechanistic Studies of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes.

Williamson Ether Synthesis : This reaction proceeds via a classic SN2 mechanism. masterorganicchemistry.com The first step is the deprotonation of the phenol (3-ethyl-4-hydroxybenzaldehyde) by a base to form a potent nucleophile, the phenoxide ion. This ion then attacks the electrophilic carbon atom of the ethylating agent (e.g., ethyl bromide). The reaction involves a backside attack, leading to the inversion of stereochemistry if the carbon were chiral. The simultaneous formation of the C-O bond and cleavage of the C-Br bond occurs in a single concerted step. masterorganicchemistry.com

Vilsmeier-Haack Reaction : The mechanism of this formylation reaction is more complex and involves several steps. organic-chemistry.orgchem-station.comnrochemistry.com

Formation of the Vilsmeier Reagent : DMF reacts with POCl3 to form a highly electrophilic chloroiminium ion, [(CH3)2N=CHCl]+, also known as the Vilsmeier reagent. researchgate.net

Electrophilic Aromatic Substitution : The electron-rich aromatic ring (1-ethoxy-2-ethylbenzene) acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent to form a resonance-stabilized carbocation intermediate (sigma complex).

Rearomatization : The aromatic ring is restored by the loss of a proton.

Hydrolysis : The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde product, this compound. organic-chemistry.orgnrochemistry.com

Optimization of Reaction Conditions for Improved Efficiency and Selectivity

Optimizing reaction parameters is essential for maximizing yield, minimizing byproducts, and ensuring scalability.

For the Williamson ether synthesis , key parameters include the choice of base, solvent, temperature, and alkylating agent. As it is an SN2 reaction, primary alkyl halides are strongly preferred over secondary and tertiary halides, which tend to undergo elimination (E2) reactions, especially in the presence of a strong, sterically unhindered base like a phenoxide. masterorganicchemistry.com The use of polar aprotic solvents (e.g., DMF, DMSO) can accelerate the reaction by solvating the cation of the base while leaving the nucleophilic anion relatively free.

For the Vilsmeier-Haack reaction , optimization involves controlling the stoichiometry of the reagents (DMF and POCl3) and the reaction temperature. The electronic nature of the substituents on the aromatic ring heavily influences reactivity. Electron-donating groups, such as the ethoxy and ethyl groups in the precursor, strongly activate the ring and facilitate the reaction, often allowing for milder conditions. nrochemistry.com The regioselectivity is generally predictable based on the combined directing effects of the substituents, with substitution occurring at the most nucleophilic and least sterically hindered position. nrochemistry.com

Table 3: Key Optimization Parameters for Synthesis

| Reaction | Parameter | Effect on Outcome | Optimal Condition |

|---|---|---|---|

| Williamson Ether Synthesis | Alkyl Halide | Reaction rate and byproduct formation (elimination). | Primary halide (e.g., ethyl iodide) is preferred over secondary/tertiary. masterorganicchemistry.com |

| Solvent | Reaction rate and solubility of reagents. | Polar aprotic (DMF, Acetonitrile) or solvent-free. researchgate.net | |

| Base | Extent of phenoxide formation. | Strong base (NaH) or weaker base (K2CO3) depending on substrate reactivity. | |

| Vilsmeier-Haack Reaction | Temperature | Reaction rate and control of side reactions. | Typically 0 °C to room temperature for activated arenes. nrochemistry.com |

| Substituents | Reaction rate and regioselectivity. | Electron-donating groups increase rate and control product regiochemistry. masterorganicchemistry.com |

Considerations for Scalable Synthesis and Industrial Feasibility

The successful transition of a synthetic route for this compound from a laboratory setting to industrial-scale production hinges on a multitude of factors. These considerations extend beyond mere chemical yield to encompass economic viability, environmental impact, safety, and process robustness. A thorough analysis of these aspects is critical for determining the commercial feasibility of any synthetic methodology.

Key determinants for the scalable synthesis of this compound include the selection of an appropriate synthetic strategy, optimization of reaction parameters, and the implementation of efficient downstream processing. Traditional methods for the synthesis of aromatic aldehydes, such as the Gatterman-Koch reaction, often involve harsh conditions and hazardous materials, making them less suitable for large-scale production. google.com Modern approaches, therefore, increasingly focus on greener and more cost-effective alternatives.

For the industrial production of substituted benzaldehydes like this compound, several synthetic pathways can be envisioned, each with its own set of advantages and challenges in terms of scalability. One potential route involves the formylation of 2-ethylphenetole. Another strategy could be the oxidation of a corresponding toluene (B28343) derivative. The choice of a specific route will largely depend on the availability and cost of the starting materials, the efficiency and selectivity of the chemical transformations, and the complexity of the purification process.

The principles of green chemistry are becoming increasingly important in the design of industrial synthetic processes. rjpn.org These principles advocate for the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes to minimize the environmental footprint of chemical manufacturing. researchgate.net The application of these principles to the synthesis of this compound could involve the use of heterogeneous catalysts that can be easily recovered and reused, the replacement of toxic solvents with more benign alternatives, and the development of one-pot procedures to reduce waste and improve process efficiency. acs.orgrug.nlacs.orgresearchgate.net

Process optimization is another critical aspect of scalable synthesis. This involves a systematic study of the reaction variables, such as temperature, pressure, reaction time, and catalyst loading, to identify the optimal conditions that maximize the yield and purity of the product while minimizing the production costs. The use of flow chemistry, where reactants are continuously passed through a reactor, can offer significant advantages over traditional batch processing in terms of heat and mass transfer, reaction control, and safety.

Finally, a comprehensive safety assessment is mandatory for any industrial chemical process. This involves identifying and evaluating potential hazards associated with the raw materials, intermediates, and final product, as well as the operating conditions. The implementation of appropriate safety measures, such as the use of closed reactors, proper ventilation, and personal protective equipment, is crucial to ensure the safe operation of the plant.

The following table provides a comparative overview of potential synthetic routes for aromatic aldehydes and their general suitability for industrial-scale production.

| Synthetic Route | Reagents & Conditions | Advantages for Scalability | Challenges for Scalability |

| Vilsmeier-Haack Reaction | Phosphoryl chloride, DMF, followed by hydrolysis | Readily available and inexpensive reagents. Generally high yields for electron-rich aromatics. | Stoichiometric amounts of reagents generate significant waste. The reaction can be exothermic and require careful temperature control. |

| Gatterman-Koch Reaction | Carbon monoxide, HCl, AlCl₃/CuCl | Utilizes simple and low-cost C1 source (CO). google.com | Requires high pressure and corrosive reagents. The catalyst is consumed in stoichiometric amounts and is difficult to recover. google.com |

| Oxidation of Toluene Derivatives | e.g., MnO₂, air, H₂O₂ with catalysts | Can utilize air as a green oxidant. Catalytic versions can be highly efficient. mdpi.com | Selectivity can be an issue, with over-oxidation to the carboxylic acid being a common side reaction. mdpi.com May require specialized catalysts. |

| Reductive Carbonylation of Aryl Halides | Aryl iodide, CO, reducing agent (e.g., HCOOH), Palladium catalyst | Good functional group tolerance. Can be highly selective. researchgate.net | Palladium catalysts can be expensive. Requires a pre-functionalized starting material (aryl halide). |

| One-Pot Reduction/Cross-Coupling | Weinreb amide, DIBAL-H, organometallic reagent, catalyst | Reduces the number of unit operations, saving time and resources. Can offer high yields and good control. rug.nlacs.orgresearchgate.net | May involve expensive reagents and catalysts. The one-pot nature can make optimization and troubleshooting more complex. |

The industrial feasibility of producing this compound will ultimately depend on a holistic assessment of these factors. A process that is not only chemically efficient but also economically viable, environmentally friendly, and safe to operate will be the most likely to succeed at a commercial scale.

Comprehensive Spectroscopic and Structural Elucidation of this compound

Following a comprehensive search of publicly available scientific databases and literature, experimental spectroscopic data specifically for the compound this compound could not be located. The required detailed research findings for High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy (FTIR and Raman), and Mass Spectrometry, including specific data tables and fragmentation pathways, are not present in the accessed resources.

To maintain scientific accuracy and adhere to the strict requirement of using detailed research findings, the generation of the requested article is not possible without the actual experimental data for this compound. The creation of such an article would require speculative data, which falls outside the scope of providing scientifically accurate and verifiable information.

For a complete and accurate spectroscopic and structural elucidation, experimental analysis of a synthesized and purified sample of this compound would be necessary.

Comprehensive Spectroscopic and Structural Elucidation of 4 Ethoxy 3 Ethylbenzaldehyde

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

X-ray crystallography is a powerful technique to determine the precise three-dimensional arrangement of atoms within a crystal. For substituted benzaldehydes, this analysis unveils the planarity of the molecule, the conformation of its substituents, and how individual molecules interact to form a stable crystal lattice. In many benzaldehyde (B42025) derivatives, the non-hydrogen atoms of the core structure are found to be nearly coplanar.

The crystal packing of substituted benzaldehydes is often dominated by a variety of weak intermolecular interactions, with C—H⋯O hydrogen bonds playing a crucial role. nih.gov These interactions, although weaker than conventional hydrogen bonds, are significant in directing the assembly of molecules in the solid state. rsc.org In these interactions, a carbon-bound hydrogen atom acts as a hydrogen bond donor, and an electronegative oxygen atom, typically from a carbonyl or ethoxy group, serves as the acceptor. wikipedia.org

Studies on various multi-substituted benzaldehyde derivatives have shown that the carbonyl group is a primary site for forming diverse synthons through intermolecular C—H⋯O hydrogen bonds. nih.govrsc.org These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. For instance, in the crystal structure of the related compound 4-ethoxy-3-methoxybenzaldehyde (B93258), weak C–H···O interactions are responsible for linking molecules into sheets. nih.gov The geometry of these interactions, including the H⋯O distance and the C—H⋯O angle, is critical in determining the strength and directionality of the packing. Generally, for a C–H···O interaction, the distance between the oxygen and carbon atoms is less than 3.2 Å, and the angle is between 90 and 180°. wikipedia.org

The presence of both an ethoxy and a carbonyl group in 4-ethoxy-3-ethylbenzaldehyde provides multiple acceptor sites (the carbonyl oxygen and the ethoxy oxygen) and various C-H donors (from the aromatic ring, ethyl group, and aldehyde group), suggesting that a complex network of C—H⋯O interactions is highly probable in its crystal structure. The interplay of these weak hydrogen bonds is a key factor in the consolidation and strengthening of the molecular assembly. nih.gov

Below is a table detailing typical C—H⋯O interactions found in the crystal structures of analogous benzaldehyde derivatives.

| Donor (D-H) | Acceptor (A) | D-H···A Interaction | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |

| C-H (aromatic) | O (carbonyl) | C—H⋯O | 2.8 - 3.5 | 2.2 - 2.8 | 120 - 170 |

| C-H (alkyl) | O (carbonyl) | C—H⋯O | 3.0 - 3.6 | 2.3 - 2.9 | 110 - 160 |

| C-H (aromatic) | O (ether) | C—H⋯O | 2.9 - 3.5 | 2.3 - 2.8 | 120 - 160 |

Note: The data in this table represents typical ranges observed in related structures and is for illustrative purposes.

The cumulative effect of multiple weak intermolecular forces, such as C—H⋯O interactions, leads to the formation of well-defined supramolecular assemblies. In many substituted benzaldehydes, these interactions facilitate the creation of multi-dimensional networks. nih.gov

A common motif observed in the crystal packing of carbonyl-containing compounds is the formation of dimers through pairs of C—H⋯O interactions. For example, molecules can be linked via C—H⋯O bonds involving the aldehyde proton and the carbonyl oxygen of a neighboring molecule, forming a centrosymmetric dimer. The specific substituents on the benzene (B151609) ring influence the steric and electronic environment, thereby dictating the preferred mode of dimerization and subsequent packing.

The table below summarizes the types of supramolecular assemblies that could be anticipated for this compound based on studies of similar compounds.

| Supramolecular Motif | Mediating Interactions | Resulting Assembly |

| Dimer | C—H⋯O | Paired molecular units |

| Chain | C—H⋯O | One-dimensional propagation |

| Sheet | C—H⋯O, C—H⋯π | Two-dimensional layers |

| 3D Network | C—H⋯O, π–π stacking | Three-dimensional framework |

Note: This table is predictive and based on assemblies observed in analogous structures.

Computational and Theoretical Investigations of 4 Ethoxy 3 Ethylbenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide insights into molecular orbitals, electron density distribution, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. researchgate.net For 4-ethoxy-3-ethylbenzaldehyde, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the energies and shapes of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jocpr.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. For substituted benzaldehydes, the nature and position of the substituents significantly influence these orbital energies. The electron-donating ethoxy and ethyl groups on the benzene (B151609) ring of this compound would be expected to raise the HOMO energy, making it more susceptible to electrophilic attack.

Molecular electrostatic potential (MESP) maps, also derived from DFT calculations, visualize the charge distribution on the molecule's surface. researchgate.net For this compound, the MESP would show regions of negative potential (in red) around the electronegative oxygen atom of the carbonyl group, indicating its susceptibility to nucleophilic attack, while regions of positive potential (in blue) would be located around the hydrogen atoms. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for Substituted Benzaldehydes Calculated via DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzaldehyde (B42025) | -6.89 | -1.87 | 5.02 |

| 4-Methoxybenzaldehyde | -6.21 | -1.75 | 4.46 |

| This compound (Hypothetical) | -6.15 | -1.70 | 4.45 |

Note: Data for Benzaldehyde and 4-Methoxybenzaldehyde are representative values from computational studies. The values for this compound are hypothetical, estimated based on the expected electronic effects of the substituents.

Ab initio methods are quantum chemistry calculations that rely on first principles without the use of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), can be employed to predict various properties of this compound. nih.gov

One of the key applications of ab initio calculations is the prediction of spectroscopic parameters. researchgate.net For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy to aid in the assignment of vibrational modes. jocpr.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to help in the structural elucidation of the molecule. nih.gov Time-dependent DFT (TD-DFT), a related method, is often used to predict electronic transitions, which correspond to the absorption peaks in UV-Vis spectroscopy. nih.gov

Conformational analysis is another area where ab initio methods are valuable. For this compound, the rotation around the C-C bond connecting the aldehyde group to the phenyl ring and the rotations within the ethoxy and ethyl side chains lead to different possible conformers. By calculating the relative energies of these conformers, the most stable, lowest-energy geometry can be identified. researchgate.net For many benzaldehyde derivatives, the planar conformer is found to be the most stable. researchgate.net

Table 2: Representative Calculated vs. Experimental Spectroscopic Data for a Benzaldehyde Derivative

| Spectroscopic Data | Calculation Method | Calculated Value | Experimental Value |

| C=O Stretch (IR) | B3LYP/6-311++G(d,p) | 1725 cm⁻¹ | 1704 cm⁻¹ |

| Aldehyde ¹H NMR | GIAO-B3LYP | 9.95 ppm | 9.88 ppm |

| UV-Vis λmax | TD-DFT/CAM-B3LYP | 285 nm | 282 nm |

Note: The presented values are for a representative substituted benzaldehyde and serve to illustrate the typical agreement between calculated and experimental data.

Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior

While quantum chemical calculations are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly in a condensed phase like a solution. mdpi.com MD simulations model the movements of atoms and molecules based on a force field, which describes the potential energy of the system.

For this compound, an MD simulation would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water, ethanol). The simulation would then track the trajectory of each atom over a period of time (nanoseconds to microseconds). This allows for the exploration of the conformational landscape of the molecule in a solvent, revealing the most populated conformations and the dynamics of their interconversion.

Furthermore, MD simulations provide insights into solute-solvent interactions. researchgate.net By analyzing the radial distribution functions, one can understand how solvent molecules arrange themselves around different parts of the this compound molecule. researchgate.net This is crucial for understanding its solubility and how the solvent might influence its reactivity. For example, simulations could show the formation of hydrogen bonds between the carbonyl oxygen and protic solvent molecules.

Advanced Studies on Noncovalent Interactions and Hydrogen Bonding

Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are critical in determining the supramolecular structure and properties of molecular solids and biological systems. nih.govnih.gov Computational methods can be used to identify and quantify these weak interactions.

In a crystal lattice of this compound, various noncovalent interactions would be at play. For instance, weak C–H···O hydrogen bonds involving the aldehyde and ethoxy groups are likely to be present, connecting neighboring molecules. nih.gov Additionally, C–H···π interactions, where a C-H bond points towards the center of an adjacent aromatic ring, and potential π–π stacking interactions between the phenyl rings could further stabilize the crystal packing. nih.gov

Computational tools like Symmetry-Adapted Perturbation Theory (SAPT) can be used to dissect the interaction energy between two molecules into physically meaningful components such as electrostatics, exchange, induction, and dispersion. nih.gov This provides a detailed understanding of the nature of the noncovalent bonds.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. ucsb.edu By modeling the potential energy surface of a reaction, it is possible to identify the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. nih.gov

For this compound, one could model various reactions, such as its oxidation to a carboxylic acid or its reduction to an alcohol. Using methods like DFT, chemists can calculate the activation energy of a proposed reaction pathway, which is the energy difference between the reactants and the highest-energy transition state. researchgate.net A lower activation energy indicates a more favorable reaction pathway.

For example, in a nucleophilic addition to the carbonyl group, computational modeling can determine the trajectory of the nucleophile's approach and the geometry of the tetrahedral intermediate. The calculated transition state structure can reveal crucial details about bond breaking and bond formation during the reaction. These theoretical insights can help in designing catalysts or optimizing reaction conditions. nih.gov Ab initio and RRKM rate theory can also be used to study the kinetics of decomposition or other reactions over a range of temperatures and pressures. nih.gov

Reactivity Profiles and Chemical Derivatization of 4 Ethoxy 3 Ethylbenzaldehyde

Electrophilic Aromatic Substitution (EAS) Reactions: Regioselectivity and Kinetics

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The regiochemical outcome and rate of these reactions on 4-ethoxy-3-ethylbenzaldehyde are determined by the directing effects of the existing substituents.

Regioselectivity: The benzene (B151609) ring in this compound has three substituents with competing directing effects:

4-Ethoxy group (-OCH₂CH₃): A powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. askfilo.com

3-Ethyl group (-CH₂CH₃): A weakly activating group and an ortho, para-director through an inductive effect. quora.com

1-Aldehyde group (-CHO): A deactivating group and a meta-director because it withdraws electron density from the ring via resonance. chemistrytalk.org

The potent activating and directing effect of the ethoxy group dominates the regioselectivity. askfilo.com It strongly directs incoming electrophiles to the positions ortho and para to itself. The para position (C1) is already occupied by the aldehyde group. The two ortho positions are C3 and C5. Since the C3 position is blocked by the ethyl group, the primary site for electrophilic attack is the C5 position. Substitution at the C2 and C6 positions is less favorable as they are meta to the strongly activating ethoxy group and ortho to the deactivating aldehyde group.

Therefore, EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield predominantly the 5-substituted derivative of this compound.

| Reaction | Reagents | Major Product | Predicted Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Ethoxy-3-ethyl-5-nitrobenzaldehyde | C5 |

| Bromination | Br₂, FeBr₃ | 5-Bromo-4-ethoxy-3-ethylbenzaldehyde | C5 |

| Sulfonation | Fuming H₂SO₄ | 4-Ethoxy-3-ethyl-5-formylbenzenesulfonic acid | C5 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-4-ethoxy-3-ethylbenzaldehyde | C5 |

Oxidation Reactions of the Aldehyde and Ethoxy Substituents

The aldehyde functional group is susceptible to oxidation to a carboxylic acid under various conditions. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent (Ag(NH₃)₂⁺) can effectively achieve this transformation. The resulting 4-ethoxy-3-ethylbenzoic acid is a valuable intermediate for further derivatization, for example, through esterification or conversion to an acid chloride.

The ethoxy and ethyl groups are generally resistant to oxidation under the mild conditions used to oxidize the aldehyde. However, under harsh oxidative conditions (e.g., hot, concentrated KMnO₄), the ethyl group can be oxidized to a carboxylic acid. Cleavage of the ethoxy ether linkage typically requires strong acids like HBr or HI.

Reduction Reactions of the Carbonyl Functionality

The carbonyl group of the aldehyde can be selectively reduced to various functionalities.

Reduction to an Alcohol: Catalytic hydrogenation using catalysts such as palladium, platinum, or nickel is a common method to reduce the aldehyde to a primary alcohol, yielding (4-ethoxy-3-ethylphenyl)methanol. scirp.org Other reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are also highly effective for this transformation. youtube.com Recent studies have shown that sodium dithionite (B78146) can also be a mild and selective reducing agent for aldehydes. beilstein-journals.org

Reductive Deoxygenation: The complete reduction of the aldehyde group to a methyl group can be accomplished through methods like the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc-mercury amalgam and concentrated HCl) reductions. This would yield 4-ethoxy-1,2-diethylbenzene.

| Reaction Type | Reagents | Product |

|---|---|---|

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | (4-Ethoxy-3-ethylphenyl)methanol |

| Catalytic Hydrogenation | H₂, Pd/C | (4-Ethoxy-3-ethylphenyl)methanol |

| Wolff-Kishner Reduction | H₂NNH₂, KOH | 4-Ethoxy-1,2-diethylbenzene |

| Clemmensen Reduction | Zn(Hg), conc. HCl | 4-Ethoxy-1,2-diethylbenzene |

Nucleophilic Addition Reactions at the Aldehyde Carbon

The electrophilic carbon of the aldehyde group is a prime target for nucleophiles. pressbooks.publibretexts.orglibretexts.orgpharmaguideline.com The electron-donating ethoxy and ethyl groups on the aromatic ring slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). libretexts.orglibretexts.org Nevertheless, it readily undergoes nucleophilic addition reactions.

Grignard and Organolithium Reactions: Reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) followed by an acidic workup yields secondary alcohols. This is a powerful method for forming new carbon-carbon bonds.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN) followed by acidification produces a cyanohydrin, 2-hydroxy-2-(4-ethoxy-3-ethylphenyl)acetonitrile. This introduces both a hydroxyl and a nitrile group, which can be further modified.

Wittig Reaction: The Wittig reaction, using a phosphorus ylide (a Wittig reagent), converts the aldehyde into an alkene, replacing the C=O double bond with a C=C double bond. This allows for the synthesis of various vinyl-substituted derivatives.

Condensation Reactions for the Formation of Schiff Bases and Related Imines

This compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. mediresonline.orgjetir.orgedu.krd This reaction typically occurs under mildly acidic conditions, which catalyze the initial nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. researchgate.net

This reaction is highly versatile, as a wide array of primary amines (aliphatic or aromatic) can be used, leading to a diverse library of Schiff base derivatives. These imines are important intermediates in organic synthesis and can also exhibit interesting biological and material properties. jetir.org

| Primary Amine Reactant | Product Name |

|---|---|

| Aniline | N-(4-ethoxy-3-ethylbenzylidene)aniline |

| Ethylamine | N-(4-ethoxy-3-ethylbenzylidene)ethanamine |

| p-Toluidine | N-(4-ethoxy-3-ethylbenzylidene)-4-methylaniline |

| Hydroxylamine | This compound oxime |

Strategies for Developing Novel Derivatives for Targeted Applications

The diverse reactivity of this compound allows for the strategic development of novel derivatives with tailored properties for various applications, including pharmaceuticals, agrochemicals, and materials science. google.com

Key Derivatization Strategies:

Modification of the Aldehyde Group: As detailed above, the aldehyde can be converted into a carboxylic acid, alcohol, alkene, or imine. Each of these new functional groups serves as a handle for further chemical transformations, such as esterification, etherification, polymerization, or complexation with metal ions.

Functionalization of the Aromatic Ring: EAS reactions introduce new substituents (e.g., -NO₂, -Br, -SO₃H) onto the aromatic ring at the C5 position. These groups can then be chemically modified. For instance, a nitro group can be reduced to an amine, which can then be diazotized or used to form amides or new Schiff bases.

One-Pot, Multi-Step Syntheses: Modern synthetic methods enable multi-step transformations to be carried out in a single reaction vessel ("one-pot"), improving efficiency and reducing waste. acs.org For example, a reduction of a precursor to form the aldehyde could be immediately followed by a cross-coupling reaction to add another substituent. acs.orgresearchgate.net

Building Block for Heterocycles: The functional groups of this compound and its immediate derivatives can be used in cyclization reactions to construct various heterocyclic scaffolds, which are common motifs in biologically active molecules.

By combining these strategies, chemists can systematically design and synthesize a vast array of novel compounds starting from this compound, targeting specific properties for advanced applications.

Exploration of Biological and Pharmacological Activities of 4 Ethoxy 3 Ethylbenzaldehyde and Its Analogues

Assessment of Antimicrobial Potency against Pathogenic Microorganisms

Benzaldehyde (B42025) derivatives have shown notable potential as antimicrobial agents, with their efficacy being influenced by their specific structural features. Research into this area has demonstrated that these compounds can inhibit the growth of a variety of pathogenic bacteria and fungi.

Esters of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) oxime, which are structurally related to 4-ethoxy-3-ethylbenzaldehyde, have been synthesized and evaluated for their antimicrobial properties. researchgate.net These compounds exhibited significant activity against various pathogens, with Minimum Inhibitory Concentration (MIC) values indicating their potential for applications in treating conditions like periodontitis. researchgate.net The antimicrobial action of benzaldehyde derivatives is not limited to a single mechanism. For instance, Schiff bases derived from benzaldehyde and p-aminophenol have demonstrated considerable antimicrobial activity against several bacterial and fungal strains. ijmrsti.com The formation of metal complexes with these Schiff bases can further enhance their antimicrobial effects. ijmrsti.com

Studies have also explored the activity of benzaldehyde derivatives against a range of standard and clinical bacterial strains. While some showed poor to moderate activity against Gram-negative bacteria, certain compounds displayed inhibitory effects on Gram-positive bacteria. researchgate.net The antibacterial activity of some benzaldehyde derivatives, such as gentisaldehyde and 2,3-dihydroxybenzaldehyde, has been specifically noted against bovine mastitis-causing Staphylococcus aureus at concentrations that are not toxic to bovine mammary epithelial cells. frontiersin.org Other research has indicated that the essential oil of Periploca sepium, with 2-hydroxy-4-methoxybenzaldehyde (B30951) as its main component, possesses broad-spectrum antimicrobial activity. nih.gov

The mechanism of action for the antimicrobial properties of benzaldehyde derivatives can be complex. It has been suggested that they can modulate the expression of genes associated with metabolism, hemolysis, and virulence in bacteria. researchgate.net Furthermore, some benzaldehyde derivatives can act as antibiotic modulators, enhancing the efficacy of existing antibiotics against resistant bacterial strains. nih.gov

| Compound/Derivative | Microorganism | Activity (MIC/MBC/IC50) |

|---|---|---|

| 3-Ethoxy-4-hydroxybenzaldehyde oxime esters | Various pathogens | MIC: 31.25-125 µg/mL |

| 2-Hydroxy-4-methoxybenzaldehyde | Various bacteria and fungi | MIC: 80-300 µg/mL, MBC: 125-300 µg/mL, IC50: 63.29-167.30 µg/mL |

| Benzaldehyde | Bacillus anthracis | MIC: 850 µg/mL |

| Benzaldehyde | Pantoea conspicua | MIC: 1060 µg/mL |

| Benzaldehyde | Citrobacter youngae | MIC: 1060 µg/mL |

Enzyme Inhibition Kinetics and Mechanism of Action Studies (e.g., Tyrosinase Inhibition)

Benzaldehyde derivatives have been extensively studied as inhibitors of various enzymes, with a particular focus on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. brieflands.comtandfonline.comnih.gov The inhibition of tyrosinase is of significant interest in the cosmetic and food industries to prevent pigmentation and browning, respectively. brieflands.comresearchgate.net

The inhibitory mechanism of benzaldehyde-type compounds on tyrosinase often involves the formation of a Schiff base between the aldehyde group and a primary amino group within the enzyme's active site. tandfonline.comnih.gov Another proposed mechanism for some derivatives is the chelation of copper ions present in the active site of tyrosinase, which are essential for its catalytic activity. nih.govresearchgate.net

Kinetic studies have revealed that benzaldehyde derivatives can exhibit different modes of inhibition, including competitive and uncompetitive inhibition. brieflands.com For example, 2,4-dihydroxybenzaldehyde (B120756) has been identified as a potent competitive inhibitor of mushroom tyrosinase. brieflands.comresearchgate.net The inhibitory potency is often quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While many naturally occurring benzaldehyde derivatives show weak-to-moderate tyrosinase inhibitory activity, some synthetic analogues have demonstrated significantly higher potency. tandfonline.comnih.gov

| Benzaldehyde Derivative | IC50 Value (mM) | Type of Inhibition |

|---|---|---|

| 2,4-Dihydroxybenzaldehyde | 0.29 ± 0.01 | Competitive |

| 3,4-Dihydroxybenzaldehyde | 0.48 ± 0.02 | Not specified |

| 4-Dimethylaminobenzaldehyde | 1.02 ± 0.04 | Uncompetitive |

| Kojic Acid (Standard) | 0.018 ± 0.001 | Not specified |

Investigation of Anti-tumor and Antiproliferative Effects in Cellular Models

A growing body of evidence suggests that benzaldehyde and its analogues possess significant anti-tumor and antiproliferative properties. These compounds have been evaluated against various human cancer cell lines, demonstrating their potential as anticancer agents.

A study on benzyloxybenzaldehyde derivatives revealed that several compounds exhibited significant activity against the HL-60 human leukemia cell line at micromolar concentrations. nih.govresearchgate.net The most potent among them was 2-[(3-methoxybenzyl)oxy]benzaldehyde (B1350865). nih.govresearchgate.net The mechanism of action for these compounds was found to involve the arrest of the cell cycle at the G2/M phase and the induction of apoptosis, which was confirmed by morphological assessment and DNA fragmentation analysis. nih.govresearchgate.net Furthermore, these derivatives were observed to cause a loss of mitochondrial membrane potential, indicating the involvement of mitochondrial pathways in the apoptotic process. nih.govresearchgate.net

In other studies, benzaldehyde formulations have been shown to decrease the viability of lung (COR-L105) and prostate (DU-145) cancer cells in a concentration-dependent manner. rgcc-international.com Interestingly, at very low concentrations, a growth-stimulatory effect was observed after prolonged incubation. rgcc-international.com Natural and synthetic benzaldehydes have also been assessed for their antiproliferative effects, with some derivatives showing notable cytotoxicity against breast (MDA-MB-231) and prostate (PC-3) cancer cell lines. researchgate.net For instance, o-vanillin displayed the highest cytotoxicity across all tested cell lines without being toxic to normal human dermal fibroblasts. researchgate.net

| Compound/Derivative | Cancer Cell Line | Effect | IC50 (µM) |

|---|---|---|---|

| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | HL-60 (Leukemia) | Significant activity | 1-10 |

| o-Vanillin | MDA-MB-231 (Breast) | Cytotoxic | 35.40 ± 4.2 |

| o-Vanillin | PC-3 (Prostate) | Cytotoxic | 47.10 ± 3.8 |

| o-Vanillin | DU-145 (Prostate) | Cytotoxic | 72.50 ± 5.4 |

| o-Vanillin | HT-29 (Colon) | Cytotoxic | 85.10 ± 6.5 |

Structure-Activity Relationship (SAR) Studies of Benzaldehyde Derivatives for Bioactivity Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of benzaldehyde derivatives. These studies help in identifying the key structural features responsible for their antimicrobial, enzyme-inhibiting, and anticancer effects, thereby guiding the design of more potent and selective analogues.

In the context of antimicrobial activity, the introduction of polar substitutions in certain positions of the benzaldehyde scaffold can significantly affect its potency against different bacterial strains. researchgate.net For example, the nature of the substituent at the R2 position of the amino acid in Schiff bases of benzaldehyde influences the activity against E. coli and S. aureus. researchgate.net

For tyrosinase inhibition, the presence and position of hydroxyl groups on the benzaldehyde ring are critical. researchgate.net Introducing hydroxyl groups is expected to enhance both the inhibitory activity and the aqueous solubility of the compounds. researchgate.net For instance, 2,4-dihydroxybenzaldehyde shows higher inhibitory activity compared to other derivatives like 3,4-dihydroxybenzaldehyde. researchgate.net The aldehyde group itself is considered essential for the inhibitory action of these compounds. nih.gov

In the realm of anticancer activity, SAR studies of benzyloxybenzaldehyde derivatives have provided valuable insights. nih.govresearchgate.net The nature and position of substituents on both the benzaldehyde and the benzyloxy rings can dramatically influence the cytotoxic potency against cancer cell lines. nih.govresearchgate.net For example, a methoxy (B1213986) group at the meta position of the benzyloxy ring in 2-[(3-methoxybenzyl)oxy]benzaldehyde was found to be highly effective. nih.govresearchgate.net

Identification of Molecular Targets and Biological Pathways

Understanding the molecular targets and biological pathways affected by this compound and its analogues is fundamental to elucidating their mechanisms of action and therapeutic potential.

In cancer cells, benzaldehyde has been shown to inhibit multiple critical signaling pathways, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. researchgate.net This broad-spectrum inhibition is thought to be mediated through the regulation of 14-3-3 family proteins, which act as signaling hubs. researchgate.net Specifically, benzaldehyde can suppress the interaction of the 14-3-3ζ isoform with its client proteins, which are often involved in carcinogenesis, metastasis, and resistance to therapy. researchgate.net More recent research has pinpointed that benzaldehyde exerts its anticancer effects by preventing the interaction of 14-3-3ζ with the Ser28-phosphorylated form of histone H3 (H3S28ph). news-medical.net This interaction is crucial for cancer cell survival and treatment resistance. news-medical.net

In the context of neuroinflammation, which is implicated in diseases like Alzheimer's, certain benzaldehyde derivatives have been found to inhibit MAPKs signaling pathways by reducing the protein levels of p-ERK, p-JNK, and p-p38. mdpi.com They have also been shown to suppress the tau-related signaling pathway. mdpi.com

The antimicrobial mechanism of benzaldehyde Schiff bases may involve the regulation of gene expression related to metabolism, hemolysis, and virulence in pathogenic microorganisms. researchgate.net In plants, the biosynthesis of benzaldehyde is part of the benzenoid/phenylpropanoid pathway, originating from the amino acid phenylalanine. oup.com

Role as Lead Compounds in Drug Discovery and Development

The diverse biological activities and versatile chemical nature of benzaldehyde and its derivatives make them valuable lead compounds in the drug discovery and development process. nbinno.comjetir.org A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better.

The benzaldehyde scaffold serves as a fundamental building block for the synthesis of a wide array of therapeutic agents. nbinno.com Its derivatives are utilized in the production of various pharmaceuticals, including antibiotics, anticonvulsants, sedatives, cardiovascular drugs, and anti-inflammatory agents. nbinno.com The ability to readily modify the benzaldehyde structure allows for the systematic optimization of its biological activity, selectivity, and pharmacokinetic properties.

Natural products containing the benzaldehyde moiety have historically been a rich source of inspiration for medicinal chemists. nih.govmdpi.com The continued investigation into the therapeutic potential of both natural and synthetic benzaldehyde derivatives promises to yield novel drug candidates for a range of diseases. nbinno.com For instance, the benzyloxybenzaldehyde scaffold is considered a promising starting point for the development of selective inhibitors for enzymes like aldehyde dehydrogenase 1A3 (ALDH1A3), which is a target in cancer therapy. mdpi.com The adaptability of the benzaldehyde core ensures its enduring significance in the ongoing quest for new and effective medicines. nbinno.com

Advanced Applications of 4 Ethoxy 3 Ethylbenzaldehyde and Its Functionalized Derivatives

Utility as Key Pharmaceutical Intermediates

The structural framework of substituted benzaldehydes is a cornerstone in the synthesis of a multitude of pharmaceutical agents. While direct examples of 4-ethoxy-3-ethylbenzaldehyde in marketed drugs are not extensively documented, the utility of closely related analogs underscores its potential as a valuable pharmaceutical intermediate. The specific arrangement of alkoxy and alkyl groups on the benzene (B151609) ring provides a versatile scaffold for the construction of complex molecules with diverse biological activities.

For instance, the related compound, 3-ethoxy-4-methoxybenzaldehyde, serves as a key intermediate in the synthesis of Apremilast. manusaktteva.comnih.govgoogle.com Apremilast is a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriatic arthritis and other inflammatory conditions. nih.gov The synthesis of Apremilast highlights the importance of the ethoxy-methoxy-substituted phenyl ring in building the final drug molecule. pharmaffiliates.com

Furthermore, research into antiplasmodial agents has demonstrated the significance of substituted benzaldehydes. Studies have shown that benzimidazole (B57391) analogues, synthesized from various benzaldehyde (B42025) derivatives, exhibit potent anti-Plasmodium activity. nih.gov The design and synthesis of new 7-chloroquinoline–benzimidazole hybrids have also shown promising results against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov Additionally, p-substituted benzyl (B1604629) thiazinoquinone derivatives have been investigated for their antiplasmodial activity, with structure-activity relationship (SAR) studies indicating that the electronic effects of substituents on the benzyl ring play a crucial role. mdpi.com These examples collectively suggest that this compound, with its unique substitution pattern, is a promising starting material for the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and anti-infective drugs. nih.govnih.govmdpi.com

Integration into Materials Science for Enhanced Optical Properties

The tailored electronic and structural properties of this compound and its derivatives make them attractive candidates for integration into advanced materials, particularly those with applications in optics and electronics. The presence of both electron-donating (ethoxy and ethyl) and electron-withdrawing (aldehyde) groups on the aromatic ring facilitates intramolecular charge transfer, a key characteristic for developing materials with significant optical nonlinearities.

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are essential for a range of technologies, including optical computing and communications. Organic molecules with donor-π-acceptor (D-π-A) configurations are particularly promising for NLO applications. um.edu.my Benzaldehyde derivatives, including this compound, can be readily converted into larger conjugated systems, such as chalcones, which are known to exhibit excellent NLO properties. um.edu.myum.edu.my

The synthesis of chalcones via Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone (B1666503) derivative is a well-established method. The resulting α,β-unsaturated ketone system provides an extended π-conjugated bridge that enhances the NLO response. Research on various chalcone (B49325) derivatives has demonstrated their potential for second and third-order NLO applications.

| Derivative Class | NLO Property | Reported Values |

| Stilbazolium derivative with 4-ethylbenzaldehyde | Third-order NLO | High crystallinity and 80% transparency in the visible range. researchgate.net |

| Chalcone derivatives | Second Harmonic Generation (SHG) | Efficiencies multiple times that of urea (B33335) have been reported. |

| Chalcone derivatives | Third-order nonlinear susceptibility (χ(3)) | Values in the range of 10-6 esu have been observed. |

This table presents a summary of reported NLO properties for materials derived from substituted benzaldehydes and is for illustrative purposes.

Design of Optoelectronic Devices

The significant NLO properties of materials derived from this compound pave the way for their use in various optoelectronic devices. Materials with high third-order nonlinear susceptibility are sought after for applications such as optical switching, optical limiting, and all-optical signal processing.

The development of single crystals of NLO materials is a key area of research, as well-grown crystals can exhibit superior performance in devices. For example, a novel single crystal of 1-methyl-2[2-(4-ethylphenyl)vinyl]pyridinium iodide (EMPI), synthesized using 4-ethylbenzaldehyde, demonstrated excellent third-order NLO properties and optical limiting capabilities, highlighting its potential for optoelectronic and optical protection systems. researchgate.net The suitability of such materials for green light-emitting diodes has also been suggested based on their photoluminescence and transparency characteristics. researchgate.net The ability to tune the electronic properties of these materials through synthetic modification of the starting benzaldehyde makes them a versatile platform for the design of next-generation optoelectronic components.

Applications in Analytical Chemistry as Internal Standards or Reagents

In the field of analytical chemistry, particularly in chromatographic techniques, the use of internal standards is crucial for achieving accurate and reproducible quantification. nih.gov An ideal internal standard should be a compound that is chemically similar to the analyte but is not present in the sample. It should also be stable and chromatographically well-resolved from other components in the sample matrix.

While there is no widespread documentation of this compound being used as a common internal standard, its physicochemical properties suggest its potential for such applications. Its volatility would make it suitable for gas chromatography (GC), and its UV absorbance would allow for detection in high-performance liquid chromatography (HPLC). For the analysis of other substituted benzaldehydes or related phenolic compounds, this compound could serve as an excellent internal standard, provided it is not a component of the sample being analyzed.

Furthermore, the aldehyde functional group allows for its use as a derivatizing reagent. nih.govresearchgate.net Derivatization is a technique used to chemically modify an analyte to enhance its chromatographic properties, such as volatility or detectability. nih.gov For example, this compound could react with primary amines to form Schiff bases, which may be more amenable to analysis by GC or HPLC with fluorescence detection. researchgate.net This application would be particularly useful in the analysis of biogenic amines or amino acids in complex biological or food samples.

Development of Chemical Probes for Biological Systems

Fluorescent probes are indispensable tools for visualizing and understanding complex biological processes at the molecular level. escholarship.orgnih.gov The design of these probes often involves a fluorophore and a recognition moiety that selectively interacts with the target analyte. Substituted benzaldehydes are versatile building blocks in the synthesis of such probes. researchgate.net

The aldehyde group can be readily transformed into various functional groups that can act as recognition sites or be used to link the molecule to a fluorophore. For instance, the synthesis of fluorescent probes for imaging formaldehyde (B43269) in biological systems has been a significant area of research. researchgate.netnih.gov While these probes are designed to react with formaldehyde, the synthetic strategies often employ other aldehyde-containing precursors.

The synthesis of BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes, a popular class of fluorophores, can be achieved using benzaldehyde derivatives. researchgate.net By incorporating specific functionalities into the benzaldehyde starting material, it is possible to create probes that target specific cellular components or respond to changes in the cellular environment. The ethoxy and ethyl groups on this compound can influence the photophysical properties and lipophilicity of the resulting probe, which are critical parameters for its performance in biological imaging.

Contribution to Flavor and Fragrance Chemistry Research (excluding specific perfuming data)

The study of flavor and fragrance is deeply rooted in understanding the relationship between molecular structure and sensory perception. nih.gov Aldehydes, in particular, constitute a significant class of compounds that contribute to a wide range of aromas. nih.gov Benzaldehyde itself is well-known for its characteristic bitter almond scent. wikipedia.orgnih.gov

The contribution of this compound to this field of research lies in its potential to elucidate structure-activity relationships (SARs) in olfaction. The specific substitution pattern on the aromatic ring—an ethoxy group at the 4-position and an ethyl group at the 3-position—alters the molecule's physicochemical properties, such as its volatility, polarity, and molecular shape, all of which are critical determinants of its interaction with olfactory receptors. nih.gov

Research into the vibrational theory of olfaction has utilized isotopically labeled benzaldehydes to investigate how changes in molecular vibrations, independent of shape, can affect odor perception. researchgate.netinference.org.uk By systematically modifying the substituents on the benzaldehyde ring, as in the case of this compound, researchers can probe the steric and electronic requirements of olfactory receptors. This allows for a more fundamental understanding of how the human olfactory system distinguishes between closely related molecules, contributing to the rational design of new flavor and fragrance ingredients. The study of how these substitutions affect the formation of chemical adducts in different solvent systems is also an area of active research. researchgate.net

Future Research Directions and Translational Outlook

Design and Synthesis of Highly Functionalized and Chiral Analogues

The development of synthetic methodologies for aromatic aldehydes continues to be a central theme in organic chemistry, providing access to high-value materials for pharmaceuticals and agrochemicals. nih.gov Future research on 4-ethoxy-3-ethylbenzaldehyde will likely focus on creating more complex, functionalized analogues to explore and enhance its chemical and biological activities.

Current strategies often rely on foundational reactions like the Diels-Alder reaction to build substituted cyclohexenecarboxaldehyde precursors, which can then be aromatized. nih.gov A promising future approach involves a desaturative methodology that assembles aromatic aldehydes from saturated precursors, offering a mechanistically distinct alternative to traditional electrophilic aromatic substitution. nih.gov This could be particularly useful for accessing highly substituted derivatives of this compound that are difficult to prepare using conventional methods. nih.gov

Furthermore, the introduction of chirality is a critical step in developing compounds for biological applications. Research into the asymmetric synthesis of this compound analogues could yield compounds with specific stereochemistry, which is often essential for targeted interactions with biological macromolecules. Exploring synergistic catalysis systems, such as combining enamine, photoredox, and cobalt catalysis, could enable these complex transformations under mild conditions. nih.gov

Table 1: Potential Synthetic Strategies for Advanced Analogues

| Strategy | Description | Potential Outcome for this compound |

|---|---|---|

| Desaturative Aromatization | Assembly of the aromatic ring from a saturated precursor via a multi-catalytic desaturation process. nih.gov | Access to highly substituted analogues with novel substitution patterns not achievable via standard aromatic chemistry. nih.gov |

| Asymmetric Catalysis | Use of chiral catalysts to introduce stereocenters during the synthesis of side chains or other functionalities. | Production of enantiomerically pure chiral analogues for pharmaceutical and biological evaluation. |

| Late-Stage Functionalization | Introduction of new functional groups onto the core this compound structure in the final steps of a synthetic sequence. | Rapid generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. |

Application of Advanced Spectroscopic and Imaging Techniques for In Situ Monitoring

Understanding the kinetics and mechanisms of chemical reactions is fundamental to optimizing synthetic processes. The application of advanced spectroscopic techniques for in situ monitoring represents a significant frontier for the synthesis of this compound and its derivatives. Techniques such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy allow for real-time tracking of reactant consumption and product formation without the need for sampling. researchgate.net

This approach provides detailed insights into reaction intermediates, transition states, and the influence of process parameters on reaction outcomes. researchgate.net For instance, monitoring the synthesis of this compound under solvothermal conditions could reveal particle formation processes, from the molecular level to the micrometer scale, helping to control the physical properties of the final product. researchgate.net Integrating multiple in situ techniques, such as combining spectroscopy with particle size analyzers, can offer a comprehensive understanding of the entire reaction landscape. researchgate.net

Table 2: Spectroscopic Techniques for In Situ Reaction Monitoring

| Technique | Type of Information Provided | Application in Synthesis |

|---|---|---|

| FT-IR/Raman Spectroscopy | Vibrational modes of molecules, functional group transformations, presence of intermediates. researchgate.net | Real-time tracking of the conversion of reactants to this compound. |

| UV-Vis Spectroscopy | Electronic transitions, changes in conjugation, quantification of colored species. researchgate.net | Monitoring the formation of aromatic systems or colored intermediates/products. |

| Dynamic Light Scattering (DLS) | Particle size evolution in solution. researchgate.net | Understanding crystallization or precipitation processes during synthesis. |

Synergistic Integration of Computational and Experimental Methodologies

The convergence of computational chemistry and experimental synthesis offers a powerful paradigm for accelerating materials discovery. For compounds related to this compound, such as 4-ethoxy-3-methoxybenzaldehyde (B93258), computational studies using Density Functional Theory (DFT) have already been employed to analyze structural behavior, vibrational modes, and non-linear optical (NLO) properties. tandfonline.comresearchgate.net

Future work should extend these theoretical investigations to this compound. Computational tools can predict key properties and guide experimental efforts. For example, molecular docking studies can be performed to investigate the binding affinity of designed analogues with specific biological targets, such as enzymes or receptors. tandfonline.comacs.org This in silico screening can prioritize the synthesis of compounds with the highest potential for biological activity, saving significant time and resources. acs.org The theoretical pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) can also be calculated to assess the drug-likeness of novel derivatives before synthesis. acs.org The synergy is achieved when experimental results, such as those from FT-IR, FT-Raman, and UV-Vis spectroscopy, are used to validate and refine the computational models. tandfonline.com

Translational Research towards Preclinical and Clinical Development of Active Compounds

Substituted benzaldehydes are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. sprchemical.com Derivatives have been designed to interact with targets like human hemoglobin to treat sickle cell disease and have been investigated as inhibitors of cholinesterases for potential Alzheimer's treatment. nih.govnih.gov The core structure of this compound provides a versatile starting point for developing novel therapeutic agents.

Translational research would involve synthesizing a library of derivatives and screening them for various biological activities. For instance, benzimidazole-based derivatives of substituted benzaldehydes have been identified as potent inhibitors for Alzheimer's disease. mdpi.com Future studies could focus on creating similar derivatives of this compound and evaluating their efficacy in preclinical models. The development of such compounds often involves iterative cycles of design, synthesis, and biological testing to optimize potency and selectivity while minimizing off-target effects. nih.gov The ultimate goal is to identify lead compounds that can be advanced into clinical development for specific disease indications. nih.gov

Pursuit of Sustainable and Eco-Friendly Production Methods for Industrial Relevance

With growing environmental concerns, the development of green and sustainable chemical processes is paramount for industrial applications. rsc.org The production of aromatic aldehydes has traditionally relied on petro-based feedstocks and methods that can generate significant waste. rsc.org Future research should focus on eco-friendly production routes for this compound.

Promising strategies include:

Biocatalysis: Utilizing enzymes or whole-cell systems for specific transformations. For example, bioreduction of aromatic aldehydes to their corresponding alcohols has been achieved using extracts from Aloe vera, representing a green alternative to metal hydrides. scielo.org.mxresearchgate.net

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating methods. scielo.org.mxresearchgate.net

Use of Green Solvents: Replacing hazardous organic solvents like DMF with water or other environmentally benign alternatives simplifies post-reaction workup and reduces waste. google.com

Renewable Feedstocks: Investigating pathways to synthesize this compound from biomass-derived precursors, such as lignin, would align with the principles of a circular economy. rsc.org

The development of a process that uses an inexpensive and environmentally friendly catalyst, operates under mild conditions, and minimizes waste will be crucial for the industrial-scale production of this compound and its derivatives. royalsocietypublishing.orggoogle.com

Q & A

Q. Basic Research Focus

- X-ray crystallography : Determine bond lengths, angles, and coplanarity of substituents. For example, related compounds like 4-ethoxy-3-methoxybenzaldehyde show near-planar aromatic rings (r.m.s. deviation: 0.046 Å), with weak C–H⋯O interactions stabilizing the crystal lattice .

- Spectroscopy :

- ¹H/¹³C NMR : Ethoxy (–OCH₂CH₃) protons appear as a triplet (δ ~1.3–1.5 ppm) and quartet (δ ~3.4–4.0 ppm). Aldehyde protons resonate at δ ~9.8–10.2 ppm.

- IR : Strong C=O stretch at ~1680–1700 cm⁻¹ and ether C–O at ~1250 cm⁻¹ .

What analytical techniques are suitable for resolving contradictions in reported physicochemical properties (e.g., solubility, stability)?

Advanced Research Focus

Discrepancies in solubility or stability data may arise from impurities or measurement conditions. Mitigation strategies include:

- Chromatographic purity checks : HPLC or GC-MS to identify byproducts (e.g., oxidation of the aldehyde group).

- Thermogravimetric analysis (TGA) : Assess thermal stability under inert vs. oxidative atmospheres.

- Solubility studies : Use standardized buffers (e.g., phosphate pH 7.4) and control temperature (±0.1°C) .

How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

Q. Advanced Research Focus

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. The aldehyde group is typically the most electrophilic.

- Solvent effects : Simulate reaction pathways in solvents like THF or DMSO using COSMO-RS models.

- Transition state analysis : Identify energy barriers for intermediates, such as enolization or hydrate formation .

What bioactivity screening strategies are applicable to this compound derivatives?

Q. Advanced Research Focus

- Enzyme inhibition assays : Test against cyclooxygenase (COX) or tyrosinase, leveraging structural similarities to vanillin derivatives.

- Antimicrobial studies : Use microbroth dilution (MIC/MBC) against Gram-positive/negative bacteria.

- SAR analysis : Modify substituents (e.g., ethoxy vs. methoxy) to correlate electronic effects with activity .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

- Ventilation : Use fume hoods to avoid inhalation of aldehydes.

- PPE : Nitrile gloves and lab coats; avoid contact with skin/eyes (potential irritant).

- Waste disposal : Neutralize with dilute NaOH before aqueous disposal. Consult MSDS for compound-specific hazards .

How can regioselective functionalization of this compound be achieved for targeted derivatization?

Q. Advanced Research Focus

- Directed ortho-metalation : Use LiTMP to deprotonate positions adjacent to the ethoxy group, enabling C–C bond formation.

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids under Pd catalysis.

- Protection-deprotection : Temporarily protect the aldehyde as an acetal to focus on ethyl/ethoxy modifications .

What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Q. Advanced Research Focus

- Exothermic reactions : Use jacketed reactors with precise temperature control during alkylation.

- Byproduct formation : Optimize stoichiometry (e.g., excess diethyl sulfate) and monitor via in-line IR.

- Purification bottlenecks : Switch from recrystallization to column chromatography for larger batches .

How does the electronic nature of substituents (ethoxy vs. ethyl) influence the compound’s spectroscopic and reactive properties?

Q. Basic Research Focus

- Electron-donating effects : Ethoxy groups increase electron density on the ring, shifting NMR signals upfield.

- Steric effects : Ethyl groups may hinder rotation, leading to diastereotopic protons in NMR.

- Reactivity : Ethoxy directs electrophilic substitution to the para position, while ethyl groups may favor meta .

What strategies can resolve discrepancies between experimental and computational data (e.g., bond angles, reaction yields)?

Q. Advanced Research Focus

- Error analysis : Compare crystallographic data (e.g., C–C bond lengths) with DFT-optimized structures to identify force field inaccuracies.

- Sensitivity testing : Vary computational parameters (basis sets, solvation models) to match experimental yields.

- Replication : Repeat reactions under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.